molecular formula C27H28ClNO2 B11662630 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-methylphenoxy)ethanone

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B11662630
M. Wt: 434.0 g/mol
InChI Key: BSLKWEGBCGVFAR-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a tetrahydroquinoline ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE involves multiple steps, including the formation of the tetrahydroquinoline ring and the subsequent attachment of the chlorophenyl and methoxyphenyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods often require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered ring structures .

Scientific Research Applications

1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and target specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to changes in cellular signaling and function.

Comparison with Similar Compounds

1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE can be compared with other similar compounds, such as:

    4-[4-Chlorophenyl]acetophenone: This compound has a similar chlorophenyl group but lacks the tetrahydroquinoline ring and methoxyphenyl group, resulting in different chemical properties and biological activity.

    1-CHLORO-4-{[4-(4-METHYLPHENOXY)PHENYL]SULFONYL}BENZENE: This compound contains a chlorophenyl group and a methoxyphenyl group but has a different overall structure, leading to distinct reactivity and applications.

The uniqueness of 1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE lies in its combination of functional groups and ring structures, which confer specific chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C27H28ClNO2

Molecular Weight

434.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C27H28ClNO2/c1-19-9-15-22(16-10-19)31-17-25(30)29-24-8-6-5-7-23(24)27(4,18-26(29,2)3)20-11-13-21(28)14-12-20/h5-16H,17-18H2,1-4H3

InChI Key

BSLKWEGBCGVFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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